molecular formula C23H17ClN2O5 B15014815 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

Cat. No.: B15014815
M. Wt: 436.8 g/mol
InChI Key: SQNGRAAZMDSDOB-AFUMVMLFSA-N
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Description

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound that features a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps. One common approach is to start with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with formyl chloride to introduce the formamido group. This intermediate is further reacted with 2-chlorobenzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the benzodioxin ring .

Scientific Research Applications

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H17ClN2O5

Molecular Weight

436.8 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H17ClN2O5/c24-19-4-2-1-3-18(19)23(28)31-17-8-5-15(6-9-17)14-25-26-22(27)16-7-10-20-21(13-16)30-12-11-29-20/h1-10,13-14H,11-12H2,(H,26,27)/b25-14+

InChI Key

SQNGRAAZMDSDOB-AFUMVMLFSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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